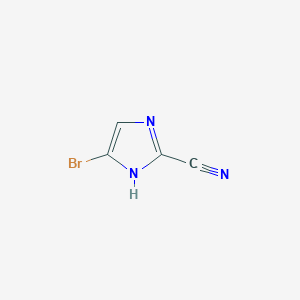

5-Bromo-1H-imidazole-2-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZFZIQXGDJVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560557 | |

| Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-03-8 | |

| Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 1h Imidazole 2 Carbonitrile

Strategic Approaches to Imidazole (B134444) Core Construction Bearing Carbonitrile and Bromo Substituents

The assembly of the imidazole ring itself is the primary challenge in synthesizing 5-Bromo-1H-imidazole-2-carbonitrile. Methodologies can be broadly categorized into those that build the ring with the substituents already in place or those that form the core first, followed by functionalization.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole heterocycle can be achieved through various multi-component condensation strategies. These reactions are powerful tools in combinatorial chemistry, allowing for the rapid assembly of complex structures from simple precursors.

One of the most established methods is the Debus-Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). handwiki.orgwikipedia.orgmdpi.com In a strategic adaptation for the target molecule, a dicarbonyl compound could be reacted with an aldehyde bearing a nitrile group (or a precursor) and ammonia to form the 2-carbonitrile imidazole core. Subsequent bromination would then be required.

More modern approaches utilize transition-metal catalysis to construct the imidazole ring. For instance, palladium-catalyzed decarboxylative addition and cyclization sequences have been developed to assemble multiply substituted imidazoles from aromatic carboxylic acids and functionalized aliphatic nitriles. acs.org Another innovative route involves the rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles, which proceeds through a rhodium iminocarbenoid intermediate to afford the imidazole product. organic-chemistry.org

The Van Leusen imidazole synthesis offers another versatile pathway. This reaction typically employs tosylmethyl isocyanide (TosMIC) which reacts with an aldimine to form the imidazole ring. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com By starting with an appropriately substituted aldimine, it is possible to construct the desired imidazole framework, which can then be halogenated.

Halogenation Procedures for Selective Bromination

Given the electronic nature of the imidazole ring, electrophilic substitution is a primary method for introducing halogen atoms. The challenge lies in achieving regioselectivity to ensure the bromine atom is introduced specifically at the C-5 position.

The direct bromination of an imidazole-2-carbonitrile precursor is a common and straightforward approach. The electron-withdrawing nature of the 2-carbonitrile group deactivates the C-2 position towards electrophilic attack, while the lone pair on the N-1 nitrogen directs substitution to the C-5 position. N-bromosuccinimide (NBS) is a frequently used brominating agent for this transformation, often employed in a polar aprotic solvent like dimethylformamide (DMF). This method provides a high yield of the desired 5-bromo derivative.

| Reagent | Solvent | Position of Bromination | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | C-5 |

Table 1: Conditions for Direct Bromination of Imidazole-2-carbonitrile Derivatives.

Achieving high regioselectivity in the bromination of imidazoles is critical and often depends on a careful choice of reagents and reaction conditions. Factors such as the solvent, temperature, and the specific brominating agent (e.g., NBS vs. elemental bromine) can influence the outcome. mdpi.comresearchgate.net

For complex substrates, protecting groups can be employed to block more reactive sites, directing the electrophilic attack to the desired position. Furthermore, studies on related heterocyclic systems, such as indazoles, have shown that precise control of temperature and the stoichiometry of NBS in solvents like DMF can lead to highly regioselective bromination, a principle that is applicable to the imidazole system. nih.govsemanticscholar.org For instance, treating a substrate with 1.1 equivalents of NBS at 80 °C can yield the desired monobrominated product with high selectivity, minimizing the formation of di-brominated byproducts. nih.gov

Synthesis from Precursors and Analogues

An alternative to building the ring and then functionalizing it is to start with a pre-existing imidazole core that already contains some of the required functionality or can be easily converted to it.

Transformations of Dihalogenated Imidazole Intermediates

A powerful strategy involves the use of dihalogenated imidazole intermediates. In this approach, a precursor such as a 2,5-dibromoimidazole derivative can be selectively dehalogenated. A notable example, illustrating the synthesis of an isomer, is the preparation of 2-bromo-4-cyanoimidazole from 4-cyano-2,5-dibromoimidazole. handwiki.org In this reaction, the more reactive bromine at the 5-position is selectively removed. A similar principle could be applied where a dihalogenated intermediate is treated with a reducing agent that selectively removes one of the halogens to furnish the target this compound.

One documented method involves the reaction of a dibrominated cyanoimidazole with sodium iodide in cyclohexyl acetate (B1210297) at elevated temperatures. This process results in the reductive debromination to yield the monobrominated product.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Cyano-2,5-dibromoimidazole | Sodium Iodide, Cyclohexyl Acetate | 105°C, 12 hours | 2-Bromo-4-cyanoimidazole | 61.2% | handwiki.org |

Table 2: Synthesis via Transformation of a Dihalogenated Imidazole Intermediate (Illustrative Example for Isomer). handwiki.org

This method highlights the utility of dihalogenated precursors in accessing specifically substituted imidazoles that might be challenging to obtain through direct, regioselective substitution reactions.

Derivatization of Imidazole-2-carbonitrile Frameworks

One of the most direct approaches to synthesizing this compound is through the selective bromination of a pre-existing imidazole-2-carbonitrile scaffold. This method relies on the electrophilic substitution of a hydrogen atom on the imidazole ring. The imidazole ring is generally susceptible to electrophilic attack, with the C4 and C5 positions being the most reactive. researchgate.net

The choice of brominating agent is critical for achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a commonly employed reagent for the mild and selective bromination of heterocyclic compounds. youtube.comnih.gov The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724). nih.gov For instance, the bromination of 1H-thieno[2,3-d]imidazole with NBS in acetonitrile has been shown to selectively occur at the 5-position. nih.gov A similar strategy can be applied to imidazole-2-carbonitrile. The reaction involves treating the imidazole-2-carbonitrile with a slight excess of NBS at a controlled temperature. youtube.com Radical bromination with NBS can also achieve selective monobromination at position 5. youtube.com

Another approach involves the stoichiometric metalation of the imidazole ring with a strong base, followed by quenching with an electrophilic bromine source like NBS. This can lead to a high yield of the desired C5-brominated product. youtube.com

Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have emphasized the development of catalytic and environmentally benign methods. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful, metal-free strategy for synthesizing substituted imidazoles. acs.orgacs.orgnih.govcapes.gov.brwustl.edu Thiazolium-catalyzed reactions, for example, have been successfully used in one-pot syntheses of highly functionalized imidazoles. acs.orgacs.orgcapes.gov.brwustl.edu This methodology involves the in-situ generation of an α-ketoamide from an aldehyde and an acyl imine, which then undergoes cyclization to form the imidazole core. acs.org

Brønsted acids have also been employed as catalysts in multicomponent reactions (MCRs) to produce polysubstituted imidazoles. acs.org A notable example is the MCR of vinyl azides, aromatic aldehydes, and aromatic amines, which proceeds under metal-free conditions to yield 1,2,5-trisubstituted imidazoles. acs.org While not explicitly demonstrated for this compound, these organocatalytic methods offer a versatile platform that could be adapted for its synthesis, potentially by using a brominated starting material.

Metal-Catalyzed Synthetic Routes

Metal catalysts, including those based on gold, copper, iron, and ruthenium, have been instrumental in developing efficient routes to substituted imidazoles. researchgate.netrsc.orgresearchgate.netrsc.org

Gold-Catalyzed Synthesis: Gold catalysts can facilitate [3+2] cycloaddition reactions to form the imidazole ring. For instance, the reaction of N-iminylsulphilimine with ynamides, catalyzed by gold, produces 4-amino substituted imidazoles. rsc.org

Copper-Catalyzed Synthesis: Copper-assisted methods have been reported for producing related nitrogen heterocycles with high yields. researchgate.net

Iron-Catalyzed Synthesis: Iron catalysts have been used in [3+2] addition protocols. Heating reagents in the presence of an iron catalyst and iodine can afford imidazoles in good to excellent yields. rsc.org

Ruthenium-Catalyzed Synthesis: Ru(II) pincer complexes have been utilized in the synthesis of 1H-benzo[d]imidazole derivatives, showcasing the potential of ruthenium in imidazole synthesis. researchgate.net

These metal-catalyzed reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions, making them attractive for the synthesis of complex molecules like this compound. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. youtube.comnih.gov The mechanism involves the direct heating of polar molecules and ions through dipolar polarization and ionic conduction, resulting in rapid and uniform heating. youtube.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazoles and pyrazoles. rsc.orgnih.govyoutube.com Reactions that would typically require hours of refluxing can often be completed in a matter of minutes under microwave irradiation. nih.govmdpi.com For example, the synthesis of tri-substituted NH-imidazoles from α-azidoenones and nitriles showed no significant difference in yield between thermal and microwave conditions, but the reaction time was likely much shorter with microwaves. rsc.org The use of microwave irradiation, sometimes in combination with solvent-free conditions or green solvents like water, represents a significant step towards more sustainable chemical manufacturing. youtube.comresearchgate.net

Comparative Analysis of Synthetic Routes: Yields and Purity Considerations

The choice of a synthetic route is often guided by a comparative analysis of factors such as yield, purity, cost, and environmental impact. For the synthesis of substituted imidazoles, a variety of methods are available, each with its own set of advantages and limitations.

| Synthetic Method | Catalyst/Reagent | Key Features | Typical Yields | Reference(s) |

| Direct Bromination | N-Bromosuccinimide (NBS) | Selective bromination of the imidazole core. | High | youtube.com |

| Organocatalysis (One-Pot) | Thiazolium salt | One-pot synthesis from readily available materials. | 76% (for a disubstituted imidazole) | acs.orgacs.org |

| Metal-Catalysis (Iron) | Iron catalyst / Iodine | Tolerant to nitroarenes. | Good to Excellent | rsc.org |

| Metal-Catalysis (Gold) | Gold catalyst | Forms 4-amino substituted imidazoles. | Good to Excellent | rsc.org |

| Microwave-Assisted | Various | Drastically reduced reaction times. | Often higher than conventional methods. | nih.govmdpi.comnih.gov |

| Hantzsch Dihydropyridine Synthesis | None (multistep) | Traditional method, often low yield for non-symmetrical products. | 10-30% | nih.gov |

| Modified Dihydropyridine Synthesis | Pyridinium perbromide | Regioselective bromination leads to improved yields. | 70-90% | nih.gov |

Direct bromination of an existing imidazole-2-carbonitrile framework can be a high-yielding and atom-economical approach, assuming the starting material is readily accessible. youtube.com Catalytic methods, both organocatalytic and metal-catalyzed, offer elegance and efficiency, often proceeding in one pot which minimizes purification steps and solvent waste. acs.orgrsc.org

Microwave-assisted protocols consistently demonstrate the advantage of speed, which can be a critical factor in high-throughput synthesis and process optimization. nih.govnih.gov For instance, certain amide syntheses that take 2-3 hours with conventional heating can be completed in minutes under microwave irradiation with moderate to good yields. mdpi.com

In related heterocyclic syntheses, such as for amlodipine, it has been shown that a multi-step approach involving a regioselective bromination can provide significantly higher yields (70-90%) compared to a direct one-pot Hantzsch synthesis (10-30%), which also simplifies purification. nih.gov This highlights that the most direct route is not always the most efficient in terms of yield and purity.

Future Directions in Synthetic Route Development for this compound

Despite significant progress, the development of synthetic routes for complex imidazoles continues to be an active area of research. Future efforts are likely to focus on several key areas:

Enhanced Efficiency and Selectivity: There is a continuous need for more efficient and highly regioselective synthetic methods. rsc.orgnumberanalytics.com This includes the development of novel catalysts that can operate under milder conditions with lower catalyst loadings.

Green Chemistry Principles: The integration of green chemistry principles will remain a major driver. numberanalytics.comresearcher.life This involves the use of renewable starting materials, environmentally benign solvents (like water), solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netnih.govdntb.gov.ua

Multicomponent Reactions (MCRs): The design of new MCRs will be a priority. MCRs are highly convergent, offering atom and step economy by combining three or more reactants in a single operation to form a complex product. acs.orgresearcher.life

Flow Chemistry: The application of continuous flow chemistry for the synthesis of imidazoles could offer advantages in terms of safety, scalability, and process control.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the imidazole core would be highly valuable. This would allow for the rapid generation of a library of derivatives from a common intermediate, which is particularly useful in drug discovery.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. For 5-Bromo-1H-imidazole-2-carbonitrile, these techniques are crucial for confirming the substitution pattern and electronic properties of the imidazole (B134444) ring. Due to the tautomeric nature of the proton on the nitrogen atom (N-H), which can rapidly exchange between the two nitrogen atoms, NMR signals, particularly for the carbon atoms of the imidazole ring, may exhibit broadening.

Proton (¹H) NMR Spectral Interpretation and Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying a limited number of signals corresponding to the protons in the molecule. The primary signals anticipated are from the imidazole ring proton and the amine (N-H) proton.

Amine Proton (N-H): The proton attached to the nitrogen atom (N-H) is expected to produce a broad singlet. The chemical shift of this proton can be highly variable, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted based on general principles of NMR spectroscopy for heterocyclic compounds, as specific experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.5 - 8.5 | Singlet (s) |

| N-H | 12.0 - 14.0 (variable) | Broad Singlet (br s) |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, four distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (bromine, nitrogen) and the electronic effect of the nitrile group. Fast tautomerization can sometimes lead to the broadening or even disappearance of signals for C2 and C5 in solution-state NMR. mdpi.com

C2 Carbon: This carbon is bonded to two nitrogen atoms and the electron-withdrawing cyano group. It is expected to appear significantly downfield.

C4 Carbon: Bonded to a proton and adjacent to the bromine-substituted carbon, its chemical shift will be influenced by both.

C5 Carbon: This carbon is directly attached to the electronegative bromine atom, which will cause a notable shift in its resonance.

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in a characteristic region of the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on general principles of NMR spectroscopy and comparison with similar structures, as specific experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 105 - 115 |

| -C≡N | 110 - 120 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there is only a single, isolated proton on the carbon framework (H4), thus confirming its isolated nature. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). emerypharma.com For this molecule, a single cross-peak would be observed, connecting the ¹H signal of H4 to the ¹³C signal of the C4 carbon. This provides a definitive assignment for both the proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for mapping the connectivity of the entire molecular skeleton, especially quaternary carbons (carbons with no attached protons). sdsu.edu For this compound, the H4 proton would be expected to show the following key correlations:

A correlation to the C2 carbon (three-bond coupling).

A correlation to the C5 carbon (two-bond coupling).

A correlation to the nitrile carbon (three-bond coupling). These correlations would unequivocally confirm the substitution pattern of the imidazole ring, linking the protonated carbon (C4) to the cyano-substituted carbon (C2) and the bromo-substituted carbon (C5).

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₄H₂BrN₃), the exact mass of its molecular ion can be calculated and compared with the experimentally measured value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units ([M]+ and [M+2]+).

Table 3: Predicted HRMS Data for this compound Adducts This data is sourced from predicted values. uni.lu

| Adduct Ion | Molecular Formula | Predicted Mass-to-Charge (m/z) |

| [M+H]⁺ | C₄H₃⁷⁹BrN₃⁺ | 171.9505 |

| [M+H]⁺ | C₄H₃⁸¹BrN₃⁺ | 173.9484 |

| [M+Na]⁺ | C₄H₂⁷⁹BrN₃Na⁺ | 193.9324 |

| [M+Na]⁺ | C₄H₂⁸¹BrN₃Na⁺ | 195.9304 |

| [M-H]⁻ | C₄H⁷⁹BrN₃⁻ | 169.9359 |

| [M-H]⁻ | C₄H⁸¹BrN₃⁻ | 171.9339 |

Fragmentation Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways depend on the ionization method used.

Electron Ionization (EI): This high-energy technique typically leads to extensive fragmentation. For this compound, plausible fragmentation pathways would include:

Loss of a bromine radical: [M - Br]⁺. This is often a favorable fragmentation for bromo-substituted aromatic compounds.

Loss of hydrogen cyanide: [M - HCN]⁺. This involves the elimination of the N-H proton and the C2-carbonitrile group.

Loss of the cyano radical: [M - CN]⁺.

Electrospray Ionization (ESI): This is a softer ionization technique that typically results in less fragmentation, with the protonated molecule [M+H]⁺ often being the base peak. Any observed fragments would arise from the breakdown of this parent ion. Common fragmentation would likely involve the loss of stable neutral molecules.

Table 4: Plausible Mass Fragments for this compound This data represents theoretical fragmentation patterns based on general chemical principles.

| Fragmentation Process | Resulting Ion Formula | Theoretical m/z (using ⁷⁹Br) |

| Loss of Br | C₄H₂N₃⁺ | 92 |

| Loss of HCN | C₃HBrN₂⁺ | 144 |

| Loss of CN | C₃H₂BrN₂⁺ | 145 |

By combining the detailed information from one- and two-dimensional NMR with the accurate mass and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.

The vibrational spectrum of this compound would be dominated by characteristic bands from the nitrile (C≡N) and imidazole ring moieties.

Nitrile (C≡N) Stretching: The most distinct and easily identifiable peak would be the stretching vibration of the nitrile group. This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹ in the IR spectrum. Its intensity can be variable in Raman spectra.

Imidazole Ring Vibrations: The imidazole ring gives rise to several characteristic vibrations:

N-H Stretching: The stretching of the N-H bond in the imidazole ring is expected to produce a broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region. These bands are often coupled and can be of medium to strong intensity.

Ring Breathing and Deformation: The in-plane and out-of-plane bending and deformation modes of the imidazole ring would produce a series of weaker to medium intensity bands in the fingerprint region (below 1500 cm⁻¹).

A study on a related compound, 5-bromo-1H-benzimidazole, utilized FT-IR and FT-Raman spectroscopy, identifying key vibrational modes that offer a comparative basis for the analysis of imidazole derivatives. dergipark.org.tr

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Sharp, Strong |

| Imidazole (N-H) | Stretching | 3200 - 3500 | Broad, Medium-Strong |

| Imidazole (C=N/C=C) | Ring Stretching | 1500 - 1650 | Medium-Strong |

| Imidazole Ring | In-plane/Out-of-plane Bending | < 1500 | Variable |

The vibration of the carbon-bromine (C-Br) bond is also a key diagnostic feature. The C-Br stretching frequency is typically observed in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. This absorption is often of medium to weak intensity. Its precise position can be influenced by the electronic environment of the imidazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The imidazole ring and the nitrile group constitute the primary chromophores in this compound. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. For imidazole systems, these are often observed in the range of 200-280 nm. A study on imidazole compounds in aqueous solutions identified characteristic absorption peaks at 217 nm and 282 nm, which were attributed to such electronic transitions. grafiati.com

n→π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and may be observed as a shoulder on the main absorption band.

The bromine substituent may induce a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and its mass.

X-ray Diffraction Crystallography

A single-crystal X-ray diffraction study would yield a detailed molecular geometry. Key parameters that would be determined include:

The bond lengths of C-Br, C≡N, and all bonds within the imidazole ring.

The bond angles within the imidazole ring and between the ring and its substituents.

The planarity of the imidazole ring. It is expected that the imidazole ring itself would be largely planar.

For a related, but different, compound, 5-Bromo-1H-thieno[2,3-d]imidazole, X-ray analysis revealed that the molecule is almost planar. nih.gov Similar planarity would be anticipated for the imidazole ring in this compound.

Table 2: Theoretically Expected Bond Parameters for this compound

| Bond | Expected Bond Length (Å) | Bond/Torsion Angle | Expected Angle (°) |

|---|---|---|---|

| C-Br | ~1.85 - 1.90 | C4-C5-Br | ~125 - 130 |

| C≡N | ~1.14 - 1.16 | N1-C2-CN | ~175 - 180 |

| C2-C(N) | ~1.43 - 1.47 | C5-N1-C2 | ~108 - 112 |

| N1-C2 | ~1.32 - 1.36 | N1-C2-N3 | ~110 - 114 |

| C2-N3 | ~1.31 - 1.35 | C2-N3-C4 | ~105 - 109 |

| N3-C4 | ~1.37 - 1.41 | N3-C4-C5 | ~110 - 114 |

| C4-C5 | ~1.35 - 1.39 | C4-C5-N1 | ~105 - 109 |

Note: These are estimated values based on standard bond lengths and data from similar structures. Actual experimental values would require a dedicated crystallographic study.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the N-H of the imidazole ring of one molecule and a nitrogen atom (either from the imidazole ring or the nitrile group) of a neighboring molecule. In the crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole, N—H⋯N hydrogen bonds link the molecules into infinite chains. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or the π-system of the imidazole ring. This is a directional interaction that can play a crucial role in the crystal packing.

π-π Stacking: The planar imidazole rings may stack on top of each other, leading to stabilizing π-π interactions.

The interplay of these non-covalent interactions dictates the final crystal structure and influences the material's physical properties, such as melting point and solubility.

Conformational Analysis in the Crystalline State

Detailed crystallographic studies are essential for determining the precise bond lengths, bond angles, and torsion angles of this compound, which collectively define its conformation in the solid state. These studies also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal.

As of the latest available data, specific single-crystal X-ray diffraction studies providing a complete set of crystallographic parameters for this compound are not publicly available. While information for structurally related compounds exists, a direct and detailed conformational analysis of the title compound in the crystalline state from experimental data cannot be presented at this time.

Such an analysis would typically involve the generation of detailed tables of atomic coordinates, bond lengths, bond angles, and dihedral angles. Furthermore, an examination of the crystal packing would identify and quantify intermolecular forces. For instance, the hydrogen atom on the imidazole nitrogen (N1) is a potential hydrogen bond donor, while the nitrile nitrogen atom and the other imidazole nitrogen atom are potential acceptors. The bromine atom at the 5-position could also participate in halogen bonding, an interaction of growing interest in crystal engineering.

In the absence of specific experimental data for this compound, a detailed discussion on its crystalline conformation, including data tables, remains speculative. Further research and publication of its crystal structure are required to provide a definitive analysis.

Chemical Reactivity and Functional Group Transformations of 5 Bromo 1h Imidazole 2 Carbonitrile

Reactions at the Bromine Center

The bromine atom at the 5-position of the imidazole (B134444) ring is a key handle for introducing molecular diversity. It readily participates in nucleophilic substitution and cross-coupling reactions and can also be removed via reduction.

Nucleophilic Substitution Reactions (SNAr, SN1, SN2) with Diverse Nucleophiles (e.g., Amines, Thiols, Carbanions)

The electron-withdrawing nature of the imidazole ring and the nitrile group activates the C5 position towards nucleophilic aromatic substitution (SNAr). total-synthesis.comlibretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. total-synthesis.com Subsequently, the bromide ion is eliminated, leading to the substituted product.

The rate of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as amines, thiols, and alkoxides readily displace the bromide. For instance, the reaction with phenols can lead to the formation of aryloxy-imidazoles. nih.gov While direct examples with 5-Bromo-1H-imidazole-2-carbonitrile are not extensively documented in publicly available literature, the principles of SNAr on activated halo-heterocycles are well-established. total-synthesis.comlibretexts.orgnih.gov

It is important to note that while SNAr is the most probable pathway, under specific conditions, other mechanisms like SN1 or SN2 are theoretically possible but less common for aryl halides. total-synthesis.com The SN1 mechanism would involve the formation of an unstable aryl cation, while the SN2 mechanism is sterically hindered for aromatic systems. total-synthesis.com

Table 1: Representative Nucleophilic Substitution Reactions on Bromo-Heterocycles

| Nucleophile | Product Type | General Conditions |

| Amines (R-NH₂) | 5-Amino-1H-imidazole-2-carbonitrile derivatives | Polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N), elevated temperatures. |

| Thiols (R-SH) | 5-Thioether-1H-imidazole-2-carbonitrile derivatives | Base (e.g., NaH, K₂CO₃) to form thiolate, polar solvent. |

| Alkoxides (R-O⁻) | 5-Alkoxy-1H-imidazole-2-carbonitrile derivatives | Corresponding alcohol as solvent or co-solvent, strong base (e.g., NaH, KOtBu). |

| Carbanions (e.g., from malonates) | 5-Alkyl-1H-imidazole-2-carbonitrile derivatives | Strong base to generate carbanion, anhydrous conditions. |

This table presents generalized conditions based on known reactions of similar bromo-heterocyclic compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of this compound serves as an excellent electrophilic partner.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the bromoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. wikipedia.orgnih.govnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.govorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromoimidazole with a terminal alkyne. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgyoutube.com This method is valuable for the synthesis of alkynyl-substituted imidazoles.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the bromoimidazole. wikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.com A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. wikipedia.orgnih.gov The reaction is catalyzed by palladium or nickel complexes and allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki Coupling wikipedia.orglibretexts.org | Boronic acid/ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, commercially available reagents, tolerant to many functional groups. wikipedia.org |

| Sonogashira Coupling wikipedia.orglibretexts.org | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds, mild reaction conditions. wikipedia.orgyoutube.com |

| Negishi Coupling wikipedia.orgorganic-chemistry.org | Organozinc reagent (R-ZnX) | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | High reactivity and functional group tolerance of the organozinc reagent. wikipedia.orgnih.gov |

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond, a process known as hydrodebromination. This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents. For example, related bromo-amino-imidazoles have been shown to undergo protodebromination upon reflux in water. researchgate.net The electrochemical reduction of C-Br bonds is also a known process, which proceeds via the formation of a radical anion followed by cleavage of the C-Br bond. nih.gov This reaction is useful when the parent 1H-imidazole-2-carbonitrile scaffold is desired.

Reactions at the Nitrile (C≡N) Group

The nitrile group is a versatile functional group that can be transformed into other important moieties, such as carboxylic acids, amides, and amines.

Hydrolysis Reactions leading to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via the formation of an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. The complete hydrolysis to the carboxylic acid typically requires more forcing conditions. The synthesis of related pyrazine (B50134) carboxamides has been observed to occur with concomitant hydrolysis of a nitrile group, indicating that this transformation is feasible. acs.org

Table 3: Hydrolysis of the Nitrile Group

| Product | Reagents and Conditions |

| 5-Bromo-1H-imidazole-2-carboxamide | Concentrated H₂SO₄, controlled temperature; or H₂O₂, base (e.g., NaOH), mild conditions. |

| 5-Bromo-1H-imidazole-2-carboxylic acid | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH), prolonged heating. |

This table outlines general conditions for nitrile hydrolysis.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. researchgate.net Catalytic hydrogenation, for example using Raney nickel or palladium on carbon under hydrogen pressure, is another common method. researchgate.net The choice of reducing agent is important to avoid the reduction of other functional groups present in the molecule. For instance, milder reducing agents like sodium borohydride (B1222165) are generally not effective for nitrile reduction unless used in combination with a catalyst like NiCl₂ or CoCl₂. researchgate.net This reduction opens up pathways to a variety of aminomethyl-imidazole derivatives.

Table 4: Reduction of the Nitrile Group

| Reducing Agent | Product | General Conditions |

| Lithium aluminum hydride (LiAlH₄) | 5-Bromo-1-(aminomethyl)-1H-imidazole | Anhydrous ether or THF, followed by aqueous workup. researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 5-Bromo-1-(aminomethyl)-1H-imidazole | High pressure of H₂, solvent (e.g., methanol, ethanol), often with ammonia (B1221849) to suppress secondary amine formation. researchgate.net |

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring of this compound possesses two nitrogen atoms, a pyridinic nitrogen (N1) and a pyrrolic nitrogen (N3, when protonated), which are key centers of reactivity.

The nitrogen atoms of the imidazole ring can be readily alkylated or arylated. The regioselectivity of these reactions is a critical aspect, often influenced by the substituents on the imidazole ring, the nature of the electrophile, and the reaction conditions.

N-Alkylation: The alkylation of unsymmetrical imidazoles can lead to a mixture of N1 and N3 substituted products. For this compound, the presence of two electron-withdrawing groups (bromo and cyano) is expected to decrease the nucleophilicity of the imidazole nitrogens. Generally, in the alkylation of 4(5)-substituted imidazoles, electron-withdrawing groups tend to direct the alkylation to the more distant nitrogen atom. The choice of base and solvent can also significantly impact the regioselectivity. For instance, using a strong base like sodium hydride in a non-polar solvent can favor one isomer over the other.

N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) is a common method for the arylation of imidazoles. mdpi.com These reactions typically employ a copper(I) or copper(II) salt as a catalyst, a ligand, a base, and an aryl halide. The choice of ligand and base can be crucial for the efficiency and regioselectivity of the reaction. For instance, the use of TMEDA as a base in the presence of a copper catalyst has been shown to be effective for the N-arylation of related bromo-substituted benzimidazoles. mdpi.com

Table 2: Conditions for N-Alkylation and N-Arylation of Imidazoles

| Reaction | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-5-bromo-2-cyanoimidazole | |

| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI, Cu₂O), Ligand, Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF, DMSO) | N-Aryl-5-bromo-2-cyanoimidazole | organic-chemistry.org |

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa values associated with the protonation and deprotonation of the imidazole ring in this compound are significantly influenced by the electron-withdrawing bromo and cyano substituents.

The pyridinic nitrogen (N1) is the primary site of protonation. The electron-withdrawing groups at positions 2 and 5 will decrease the basicity of this nitrogen, resulting in a lower pKa for the conjugate acid compared to unsubstituted imidazole (pKa ≈ 7).

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is a key consideration for its synthetic utility. The substitution pattern on the imidazole ring dictates the preferred site of attack for incoming reagents.

In electrophilic aromatic substitution reactions, the electron-withdrawing nature of the bromo and cyano groups deactivates the imidazole ring towards attack. However, if such reactions were to occur, the directing effects of the existing substituents would need to be considered.

For nucleophilic substitution reactions, the bromine atom at the C5 position is a potential site for displacement, for example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The success of such reactions would depend on the ability to achieve selective reaction at the C-Br bond without affecting the nitrile group or the imidazole ring. Research on related 2-bromo-5-arylthiophenes has shown that regioselective Suzuki cross-coupling at the bromo position is feasible. researchgate.net

The regioselectivity of N-alkylation and N-arylation, as discussed in section 4.3.1, is a critical aspect. The electronic effects of the bromo and cyano groups are expected to favor substitution at the N1 position, which is further away from the electron-withdrawing cyano group. However, steric factors can also play a role.

Strategies for Selective Functionalization of this compound

The selective functionalization of this compound allows for the synthesis of a diverse range of derivatives with potential applications in various fields. Key strategies include:

Selective N-Functionalization: As discussed, the regioselective N-alkylation or N-arylation can be achieved by carefully selecting the reaction conditions, particularly the base and solvent system. This allows for the introduction of various substituents at one of the nitrogen atoms while leaving the other positions of the molecule intact for further modifications.

Cross-Coupling Reactions at the C-Br Bond: The bromo substituent at the C5 position serves as a handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, vinyl, or alkynyl groups at this position, significantly expanding the structural diversity of the accessible compounds.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also, as previously mentioned, undergo cycloaddition to form a tetrazole. These transformations provide access to a different set of functionalized imidazole derivatives.

C-H Functionalization: While challenging due to the electron-deficient nature of the imidazole ring, direct C-H functionalization could be a powerful tool. The use of directing groups can facilitate selective C-H activation at a specific position. nih.govrsc.org For instance, a suitably placed directing group could enable functionalization at the C4 position. The development of such strategies for this specific molecule remains an area for further research.

Theoretical and Computational Investigations of 5 Bromo 1h Imidazole 2 Carbonitrile

Charge Density Distribution Analysis

Experimental charge density analysis provides a detailed picture of the electron distribution in a crystal, offering insights into bonding, intermolecular interactions, and electrostatic properties.

Experimental Charge Density from X-ray Diffraction Data

The experimental charge density of a molecule can be determined from high-resolution X-ray diffraction data collected on a single crystal. The Hansen-Coppens multipole model is a standard formalism used to refine the aspherical features of the electron density around each atom. nih.gov This method provides a more detailed and accurate description of the electron distribution compared to the simple spherical atom model.

While a specific experimental charge density study for 5-Bromo-1H-imidazole-2-carbonitrile has not been reported in the searched literature, studies on similar molecules, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, demonstrate the power of this technique. nih.govacs.org Such an analysis for this compound would allow for the direct visualization of bonding electrons, lone pairs, and the effects of the bromine and nitrile substituents on the electron density of the imidazole (B134444) ring. It would also enable the calculation of electrostatic properties, such as the molecular dipole moment and atomic charges, directly from experimental data. Furthermore, the topological analysis of the electron density, based on Bader's Quantum Theory of Atoms in Molecules (QTAIM), would characterize the nature of chemical bonds and intermolecular interactions in the crystal lattice.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution within a molecule, offering profound insights into the nature of chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.de This theory is predicated on the topological analysis of the electron density, ρ(r), where critical points in the density reveal the boundaries of atoms within a molecule and the paths of chemical bonds. amercrystalassn.org

For this compound, a topological analysis would be expected to reveal bond critical points (BCPs) between all covalently linked atoms. The properties at these BCPs, such as the electron density (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the bond ellipticity (ε), provide quantitative measures of bond strength and character.

Based on studies of related halogenated and cyano-substituted heterocycles, the following characteristics would be anticipated for this compound:

C-Br Bond: The C-Br bond is expected to exhibit characteristics of a closed-shell interaction, with a relatively low ρ(r_b) and a positive ∇²ρ(r_b). This indicates a degree of ionic character and a depletion of electron density in the internuclear region.

C≡N Bond: The cyano group's triple bond would show a high value of ρ(r_b) and a negative ∇²ρ(r_b), characteristic of a strong, shared covalent interaction. The ellipticity of this bond would likely be low, reflecting its cylindrical symmetry.

Imidazole Ring Bonds: The C-N and C-C bonds within the imidazole ring would display intermediate ρ(r_b) and ∇²ρ(r_b) values, consistent with their aromatic character. The presence of the electron-withdrawing bromo and cyano groups would likely modulate the electron density distribution within the ring, influencing the properties of these BCPs.

A hypothetical table of AIM parameters for the key bonds in this compound, based on trends from similar molecules, is presented below.

| Bond | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | Ellipticity (ε) |

| C5-Br | 0.1 - 0.2 | > 0 | ~0.05 |

| C2-C(N) | 0.3 - 0.4 | < 0 | ~0.1 |

| C(N)-N | > 0.6 | < 0 | ~0.01 |

| N1-C2 | 0.3 - 0.4 | < 0 | ~0.2 |

| C4-C5 | 0.3 - 0.4 | < 0 | ~0.2 |

| N3-C4 | 0.3 - 0.4 | < 0 | ~0.2 |

This table presents predicted ranges of values based on computational studies of analogous halogenated and nitrile-substituted heterocyclic compounds. Actual experimental or high-level computational data for this compound is required for precise values.

Comparison of Experimental and Theoretical Charge Densities

The comparison of experimentally determined charge densities, typically from high-resolution X-ray diffraction, with those obtained from theoretical calculations is a critical validation of computational models. researchgate.net For molecules like this compound, this comparison would provide a detailed picture of the electronic effects of the bromo and cyano substituents.

Theoretical charge densities are commonly calculated using methods like Density Functional Theory (DFT). The choice of functional and basis set can significantly impact the accuracy of the results. scirp.org Experimental charge density analysis involves refining a multipole model against the X-ray diffraction data, which allows for the reconstruction of the electron density distribution in the crystal. researchgate.net

Discrepancies between experimental and theoretical charge densities can arise from several factors, including the limitations of the theoretical model in accounting for electron correlation and the influence of the crystal environment in the experimental setup, which is absent in gas-phase theoretical calculations. For instance, intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding, can polarize the electron density, leading to observable differences from the theoretical gas-phase model.

A comparative study on a related nitroimidazole derivative highlighted the importance of accounting for intermolecular interactions in the theoretical model to achieve good agreement with experimental data. researchgate.net For this compound, one would expect to see a polarization of the electron density around the bromine atom, indicative of its potential to act as a halogen bond donor, and around the nitrogen atom of the cyano group, a potential hydrogen bond acceptor.

Computational Studies on Tautomerism and Isomerism

Imidazole and its derivatives are known to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For this compound, two principal tautomers are possible: this compound and 4-Bromo-1H-imidazole-2-carbonitrile.

Computational methods, particularly DFT, are well-suited to investigate the relative stabilities of these tautomers. researchgate.netnih.gov The calculations would involve geometry optimization of each tautomer followed by the computation of their electronic energies. The tautomer with the lower energy is predicted to be the more stable form. The energy difference between the tautomers provides an estimate of the equilibrium constant for the tautomerization process.

Studies on similar substituted imidazoles suggest that the position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents. nih.gov The electron-withdrawing cyano group at the 2-position and the bromo group at the 5-position would be expected to influence the acidity of the N-H protons and the basicity of the lone pair on the other nitrogen atom, thereby affecting the relative stability of the tautomers. It is plausible that the 5-bromo tautomer is more stable due to the inductive electron-withdrawing effect of the bromine atom, which would decrease the basicity of the adjacent nitrogen (N1).

Furthermore, computational studies can elucidate the transition state for the proton transfer reaction, providing insights into the kinetic barrier for tautomerization. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase, such as in solution. nih.govrdd.edu.iq For this compound, MD simulations could provide valuable information on its behavior in different solvents.

The simulations would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system over time. This would generate a trajectory of the molecule's movement, from which various properties can be analyzed.

Key insights from MD simulations of this compound would include:

Solvation Structure: Analysis of the radial distribution functions between the solute and solvent molecules would reveal the structure of the solvation shell. This would show, for example, the preferred locations of water molecules around the polar cyano and imidazole nitrogen atoms.

Hydrogen Bonding: The simulations can quantify the extent and lifetime of hydrogen bonds between the N-H group of the imidazole and solvent molecules, as well as hydrogen bonds between the solvent and the cyano nitrogen.

Intermolecular Interactions: In concentrated solutions, MD simulations can reveal the propensity for self-association through stacking interactions or other non-covalent forces. The planar nature of the imidazole ring might facilitate such interactions.

Conformational Dynamics: While the imidazole ring itself is rigid, MD simulations can explore the rotational dynamics of the molecule as a whole and any flexibility in its interactions with the surrounding solvent.

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.comresearchgate.net For this compound, computational methods could be employed to study a variety of potential reactions.

For example, nucleophilic aromatic substitution reactions, where the bromine atom is displaced by a nucleophile, are a common transformation for halogenated heterocycles. dur.ac.uk Computational studies could model the reaction pathway, calculating the activation energy and the structure of the transition state. This would help in understanding the reactivity of the C-Br bond and predicting the feasibility of such reactions.

Similarly, reactions involving the cyano group, such as hydrolysis or reduction, could be investigated. Theoretical calculations can provide detailed information on the energetics of these processes and the nature of the intermediates involved. rsc.org

The general workflow for studying a reaction mechanism computationally involves:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any intermediates.

Finding Transition States: Locating the first-order saddle point on the potential energy surface that connects reactants and products.

Verifying Transition States: Ensuring the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating Reaction Pathways: Following the intrinsic reaction coordinate (IRC) from the transition state to confirm it connects the desired reactant and product.

By applying these computational techniques, a deeper understanding of the chemical reactivity of this compound can be achieved, guiding its synthetic applications and the design of new functional materials.

Mechanistic Investigations of Chemical Processes Involving 5 Bromo 1h Imidazole 2 Carbonitrile

Reaction Pathways for the Synthesis of 5-Bromo-1H-imidazole-2-carbonitrile

The synthesis of this compound can be logically approached in a two-stage process: the formation of the 1H-imidazole-2-carbonitrile core, followed by regioselective bromination at the C5 position.

Detailed Mechanistic Schemes for Key Synthetic Steps

A plausible and efficient method for the construction of the 1H-imidazole-2-carbonitrile scaffold is the Van Leusen imidazole (B134444) synthesis. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the condensation of an aldehyde and an amine to form an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC).

Scheme 1: Proposed Van Leusen Synthesis of 1H-Imidazole-2-carbonitrile

Mechanistic Steps:

Aldimine Formation: The synthesis initiates with the acid- or base-catalyzed condensation of an aldehyde and a primary amine to form an aldimine intermediate.

Deprotonation of TosMIC: A base abstracts a proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the aldimine.

Cyclization: An intramolecular cyclization occurs, leading to a five-membered ring intermediate.

Elimination and Aromatization: Subsequent elimination of the tosyl group and a proton shift leads to the formation of the aromatic imidazole ring. The isocyanide carbon of TosMIC ultimately becomes the C2 carbon of the imidazole, and the nitrogen of the isocyanide becomes N1.

Following the formation of the imidazole-2-carbonitrile, the next critical step is the regioselective bromination at the C5 position. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. nih.gov The positions C4 and C5 are generally more electron-rich than C2, which is situated between two electron-withdrawing nitrogen atoms. youtube.com

Scheme 2: Proposed Electrophilic Bromination of 1H-Imidazole-2-carbonitrile

Mechanistic Steps:

Activation of Bromine: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, generating a more potent electrophile, Br⁺.

Electrophilic Attack: The π-electrons of the imidazole ring attack the electrophilic bromine atom. The attack is directed to the C5 position due to the directing effects of the ring nitrogens and the deactivating effect of the cyano group at C2.

Formation of the Sigma Complex (Wheland Intermediate): A resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed. The positive charge is delocalized over the imidazole ring.

Deprotonation and Aromatization: A base, which can be the counter-ion of the catalyst (e.g., FeBr₄⁻), removes the proton from the C5 position, restoring the aromaticity of the imidazole ring and yielding the final product.

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalysts and reagents is pivotal in directing the reaction towards the desired product and influencing the reaction rate and yield.

| Reaction Stage | Catalyst/Reagent | Role in Mechanism |

| Van Leusen Synthesis | Base (e.g., K₂CO₃) | Deprotonates TosMIC to generate the nucleophilic carbanion required for the initial attack on the aldimine. |

| Tosylmethyl isocyanide (TosMIC) | Provides the C2 and N1 atoms of the imidazole ring and facilitates cyclization through its unique functional groups. wikipedia.orgorganic-chemistry.org | |

| Electrophilic Bromination | Lewis Acid (e.g., FeBr₃) | Activates the electrophile (Br₂) by polarization, increasing its reactivity towards the electron-rich imidazole ring. researchgate.net |

| Bromine (Br₂) | The source of the electrophilic bromine atom that substitutes a hydrogen atom on the imidazole ring. |

Mechanistic Insights into Functional Group Interconversions

The bromo and cyano functionalities on the imidazole ring are versatile handles for further synthetic transformations.

The cyano group at the C2 position can undergo various interconversions. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The mechanism of hydrolysis involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis steps lead to the final product.

The bromo group at the C5 position can be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, it serves as a handle for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide range of substituents at the C5 position. The mechanisms of these reactions involve oxidative addition of the bromo-imidazole to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck) and reductive elimination to yield the coupled product and regenerate the catalyst.

Investigation of Selectivity-Determining Steps in Reactions

Regioselectivity in Bromination: The key to the synthesis of this compound is the control of regioselectivity during the bromination step. The imidazole ring has multiple positions available for electrophilic attack (C2, C4, and C5). The presence of the electron-withdrawing cyano group at C2 deactivates this position towards electrophilic attack. The lone pair on the N1 nitrogen directs electrophiles to the C5 position, while the N3 nitrogen directs to the C4 position. The outcome of the reaction can be influenced by both kinetic and thermodynamic factors. nih.gov

Under kinetically controlled conditions (lower temperatures), the reaction may favor the product that is formed fastest, which is often the one with the lowest activation energy for the formation of the sigma complex. Under thermodynamically controlled conditions (higher temperatures), the reaction will favor the most stable product. In the case of 1H-imidazole-2-carbonitrile, the C5 position is often favored for bromination due to a combination of electronic and steric factors. A patent for a related compound, 2-bromo-1H-imidazole-5-carbonitrile, describes a method for selective bromination, suggesting that careful control of reaction conditions is crucial. chemicalbook.com

Experimental and Computational Approaches to Mechanistic Elucidation

A combination of experimental and computational techniques can provide a comprehensive understanding of the reaction mechanisms involving this compound.

Experimental Approaches:

Kinetic Studies: By monitoring the reaction rates under different conditions (e.g., varying reactant concentrations, temperature), the rate law can be determined, providing insights into the species involved in the rate-determining step. For instance, kinetic studies on the bromination of imidazoles have been conducted to understand the reaction mechanism. researchgate.net

Trapping Experiments: The presence of transient intermediates can be confirmed by introducing a "trapping" agent that reacts specifically with the intermediate to form a stable, characterizable product. For example, in radical reactions, spin traps can be used to detect and identify radical intermediates. nih.gov

Isotope Labeling Studies: By replacing an atom with its isotope (e.g., hydrogen with deuterium), the kinetic isotope effect (KIE) can be measured. A significant KIE for a particular bond indicates that this bond is broken in the rate-determining step, providing strong evidence for a proposed mechanism.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. It can be used to calculate the energies of reactants, products, transition states, and intermediates, allowing for the mapping of the potential energy surface of a reaction. This information helps in identifying the most likely reaction pathway and understanding the origins of selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and the role of the solvent in the reaction mechanism.

By employing these multifaceted approaches, a detailed and accurate picture of the chemical processes involving this compound can be constructed, paving the way for the rational design of new synthetic methodologies and the development of novel functional molecules.

Applications of 5 Bromo 1h Imidazole 2 Carbonitrile As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 5-Bromo-1H-imidazole-2-carbonitrile, possessing both an electrophilic site at the bromine-bearing carbon and a nitrile group amenable to various transformations, makes it an ideal starting point for synthesizing more elaborate heterocyclic structures.

Synthesis of Fused Imidazole (B134444) Derivatives

The construction of fused imidazole systems, such as imidazopyridines and imidazopyridazines, is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. This compound serves as a latent precursor for such structures. The general strategy involves sequential or one-pot reactions where both the bromo and nitrile functionalities participate in ring-forming processes.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine. This new functional group, in concert with the bromine atom, can then be used to build an adjacent ring. A common approach is a palladium-catalyzed cross-coupling reaction at the C5-bromo position to introduce a side chain containing a nucleophilic group. Subsequent intramolecular cyclization onto a derivative of the C2-nitrile group would yield the desired fused bicyclic system. While direct examples starting from this compound are specific to proprietary research, the synthesis of related structures like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-bromopyridine-2,3-diamine illustrates the feasibility of using bromo-substituted heteroaromatics in the formation of fused systems. nih.govrsc.org Similarly, methods for creating imidazo[4,5-c]pyridazine derivatives often involve the cyclization of appropriately substituted imidazoles. nih.gov

Integration into Polycyclic Architectures

Beyond simple bicyclic systems, this compound is a potential gateway to more complex polycyclic architectures. The reactivity of the nitrile group, for example, allows it to participate in cycloaddition reactions. Gold-catalyzed processes that react nitriles with azidoalkynes to form bicyclic imidazoles showcase the potential of the nitrile moiety in forming new rings. smolecule.com

Furthermore, the bromine atom can be leveraged to introduce diene or dienophile functionalities via Stille or Suzuki coupling reactions. The resulting substituted imidazole could then undergo intermolecular or intramolecular Diels-Alder reactions to construct intricate, multi-ring systems. An example of this type of strategy is seen in the formation of complex pyridazinoimidazo oxadiazinones from substituted imidazopyridazinone precursors, demonstrating the stepwise construction of polycyclic frameworks. nih.gov

Precursor for Diversified Imidazole Analogues and Derivatives

One of the most powerful applications of this compound is as a versatile precursor for a wide range of imidazole analogues, enabling the exploration of structure-activity relationships in drug discovery.

Synthesis of Substituted Imidazoles with Varied Functionalities

The two functional groups on the imidazole ring can be selectively and sequentially modified to introduce a vast array of substituents. smolecule.com The bromine atom at the C5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, and (hetero)aryl groups (Suzuki and Stille couplings), amino groups (Buchwald-Hartwig amination), and other carbon-based fragments.

Simultaneously, the C2-nitrile group offers a different set of chemical handles. It can be:

Reduced to an aminomethyl group, introducing a basic side chain.

Hydrolyzed to a carboxylic acid, providing an acidic handle or a point for amide coupling.

Converted to a tetrazole ring, a common carboxylic acid bioisostere.

Reacted with organometallic reagents to form ketones.

This orthogonal reactivity allows for the systematic generation of diverse imidazole libraries with fine-tuned steric and electronic properties.

| Starting Material | Reaction Type | Resulting Functionality |

| This compound | Suzuki Coupling | 5-Aryl-1H-imidazole-2-carbonitrile |

| This compound | Buchwald-Hartwig Amination | 5-Amino-1H-imidazole-2-carbonitrile |

| This compound | Nitrile Reduction (e.g., with LiAlH₄) | 2-(Aminomethyl)-5-bromo-1H-imidazole |

| This compound | Nitrile Hydrolysis (acid or base) | 5-Bromo-1H-imidazole-2-carboxylic acid |

Development of Novel Imidazole-Based Scaffolds

The imidazole nucleus is often described as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. By using this compound as a starting point, chemists can develop novel molecular scaffolds that go beyond simple substitution. nih.gov

For example, a Suzuki coupling at the C5 position followed by hydrolysis of the C2-nitrile to a carboxylic acid generates a 5-aryl-1H-imidazole-2-carboxylic acid scaffold. Derivatives of this and related scaffolds are known to be potent inhibitors of various enzymes. The strategic manipulation of the functional groups allows for the creation of new core structures that can be further elaborated, leading to the discovery of compounds with novel biological activities.

Utility in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netnih.gov The nitrile functionality of this compound makes it a potential candidate for inclusion in certain MCRs.

While specific examples utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not widely reported in public literature (as these typically require isocyanides), the nitrile group's reactivity is key in other MCRs. nih.govmdpi.comorganic-chemistry.org For instance, variations of the Strecker synthesis or other imine-based MCRs could potentially incorporate a nitrile-containing fragment. nih.gov The development of new MCRs is a continuous process, and the unique electronic properties of the this compound system make it an intriguing substrate for investigation in novel one-pot transformations, offering a rapid route to highly functionalized and diverse heterocyclic scaffolds.

Contribution to Chemical Library Synthesis for Research Screening

The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery and chemical biology, providing a diverse collection of molecules for high-throughput screening (HTS) to identify novel bioactive compounds. This compound is a valuable scaffold for the generation of such libraries due to its inherent structural features and versatile reactivity. The presence of the bromine atom and the nitrile group on the imidazole core allows for a wide range of chemical modifications, enabling the creation of a multitude of derivatives with diverse physicochemical properties.

The imidazole ring itself is a well-established pharmacophore found in numerous biologically active compounds, recognized for its ability to participate in various biological interactions. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space of the synthesized library.

The nitrile group at the 2-position is also a key functional group for diversification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Each of these transformations introduces new functional groups that can significantly alter the biological activity and pharmacokinetic properties of the resulting molecules. For instance, the conversion of the nitrile to an amine provides a site for further derivatization through amide bond formation, sulfonylation, or reductive amination, further increasing the complexity and diversity of the chemical library.

The combination of these reactive sites on a single, relatively small molecule makes this compound an efficient building block for combinatorial chemistry. By systematically varying the substituents at the bromine and nitrile positions, large and diverse libraries of imidazole derivatives can be rapidly synthesized. These libraries can then be screened against a wide range of biological targets to identify hit compounds with potential therapeutic applications.